molecular formula C21H21NO4 B14959754 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-phenylpropyl)acetamide

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B14959754
M. Wt: 351.4 g/mol
InChI Key: UGVRHPIMSNOQEW-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of both chromen-2-one and acetamide moieties in the molecule suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-phenylpropyl)acetamide typically involves the following steps:

    Synthesis of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Hydroxylation: The chromen-2-one core is hydroxylated at the 7-position using a suitable oxidizing agent like hydrogen peroxide.

    Acetamide formation: The hydroxylated chromen-2-one is then reacted with 3-phenylpropylamine in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 7-keto derivative.

    Reduction: Formation of 2-hydroxychromen-3-yl derivative.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving chromen-2-one derivatives.

    Medicine: Potential therapeutic agent for treating inflammatory and oxidative stress-related diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-phenylpropyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromen-2-one core may inhibit enzymes involved in inflammatory pathways, while the acetamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar structure but lack the acetamide moiety.

    Flavonoids: Similar biological activities but different core structure.

    Benzopyran derivatives: Similar core structure but different substituents.

Uniqueness

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-phenylpropyl)acetamide is unique due to the combination of chromen-2-one and acetamide moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C21H21NO4/c1-14-17-10-9-16(23)12-19(17)26-21(25)18(14)13-20(24)22-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,23H,5,8,11,13H2,1H3,(H,22,24)

InChI Key

UGVRHPIMSNOQEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCC3=CC=CC=C3

Origin of Product

United States

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